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These application notes provide a detailed guide for identifying the genomic targets of
cryptochromes (CRY1 and CRY2) using chromatin immunoprecipitation (ChIP) followed by
sequencing (ChIP-seq). The protocols are designed to be a robust starting point for
researchers in various fields, including circadian biology, oncology, and metabolic disorders,
where cryptochromes are emerging as key regulatory players.

Introduction to Cryptochrome ChiIP

Cryptochromes (CRY1 and CRY2) are flavoproteins that play a central role in the circadian
clock and have been implicated in a wide range of physiological processes, from DNA repair to
metabolic regulation.[1][2][3] In their capacity as transcriptional regulators, CRYs can associate
with chromatin and influence the expression of target genes.[1][4][5] Identifying these direct
target genes is crucial for understanding the molecular mechanisms underlying CRY function in
both health and disease.

Chromatin immunoprecipitation (ChIP) is a powerful technique to isolate and identify the
specific genomic regions to which a protein of interest is bound.[6][7] When coupled with high-
throughput sequencing (ChlP-seq), it allows for a genome-wide map of these binding sites.
However, performing ChIP for low-abundance nuclear proteins like cryptochromes presents
unique challenges that require careful optimization of the protocol.[8][9]
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Signaling Pathways Involving Cryptochromes

Cryptochromes are core components of the transcription-translation feedback loop that drives
the circadian clock. In mammals, the heterodimeric complex of CLOCK and BMAL1 activates
the transcription of Period (Per) and Cryptochrome (Cry) genes.[3] The resulting PER and
CRY proteins then heterodimerize, translocate to the nucleus, and repress the activity of the
CLOCK-BMAL1 complex, thus closing the negative feedback loop.[10] Beyond this core loop,
CRYs interact with a multitude of other nuclear proteins, including nuclear receptors, to
modulate their transcriptional activity.

In plants, cryptochromes are blue-light photoreceptors that regulate various aspects of growth
and development.[4][11] Upon blue light activation, CRYs interact with transcription factors
such as PHYTOCHROME-INTERACTING FACTORs (PIFs) and CRYPTOCHROME-
INTERACTING BASIC-HELIX-LOOP-HELIX (CIB1) to control gene expression.[4][12][13]

Figure 1: Simplified signaling pathway of the mammalian circadian clock.

Data Presentation: Cryptochrome Target Genes

The following tables summarize quantitative data from published ChIP-seq studies identifying
direct target genes of CRY1 and CRY?2. It is important to note that the specific targets and the
strength of binding can vary depending on the cell type, time of day (circadian time), and
experimental conditions.

Table 1. Summary of CRY1 and CRY2 Target Genes ldentified by ChIP-seq in Mouse Liver
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Circadian Time

. Putative
Gene Protein of Peak . Reference
L Function
Binding
CT0.4 (CRYY), Core clock
Perl CRY1, CRY2 [1][3]
CT15.4 (CRY2) component
CT0.4 (CRY1), Core clock
Per2 CRY1, CRY2 [1][3]
CT15.4 (CRY2) component
CT0.4 (CRYY), Clock-controlled
Dbp CRY1, CRY2 [1]
CT15.4 (CRY2) output gene
Nrildl (Rev- CT0.4 (CRYY), Nuclear receptor,
CRY1, CRY2 [3][5]
erba) CT15.4 (CRY2) clock component
CT0.4 (CRYY), Core clock
Arntl (Bmall) CRY1, CRY2 [11[3]
CT15.4 (CRY2) component
CT0.4 (CRYY), Core clock
Clock CRY1, CRY2 [1][3]
CT15.4 (CRY2) component
Time-of-da Hippo pathwa
Yap CRY1 Y pPOP Y [14]
dependent effector
Time-of-day
Areg CRY1 Growth factor [14]
dependent
Time-of-day Matricellular
Cyr61 CRY1 _ [14]
dependent protein

Table 2: Overlap of CRY2 and PIF4/5 Target Genes in Arabidopsis thaliana
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. Putative Function
Gene Overlapping Peak . . Reference
in Low Blue Light

Shade avoidance,
ATHB2 Yes ) [4]
hypocotyl elongation

Cell wall modification,
XTH33 Yes [4]
growth

Auxin signaling,
IAA19 Yes [12]
growth

Shade avoidance,
PIL1 Yes ) [12]
hypocotyl elongation

Experimental Protocols

This section provides a detailed protocol for performing ChiP-seq for cryptochromes. It is
optimized for mammalian cells but can be adapted for other organisms with appropriate
modifications.

Figure 2: Experimental workflow for Cryptochrome ChlP-seq.

Detailed ChIP-seq Protocol for Cryptochromes

This protocol is designed for approximately 1-10 million mammalian cells per
immunoprecipitation. For low-abundance proteins like cryptochromes, starting with a higher
cell number is recommended.[9]

Materials:

e Cell Culture: Mammalian cells of interest.

e Crosslinking: 37% Formaldehyde, 1.25 M Glycine.
e Cell Lysis Buffers:

o Lysis Buffer 1 (Cell Lysis): 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10%
glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors.
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o Lysis Buffer 2 (Nuclear Lysis): 10 mM Tris-HCI pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5
mM EGTA, Protease Inhibitors.

o Lysis Buffer 3 (Chromatin Shearing): 10 mM Tris-HCI pH 8.0, 100 mM NacCl, 1 mM EDTA,
0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, Protease Inhibitors.

Chromatin Shearing: Sonicator (e.g., Bioruptor).
Immunoprecipitation:

o ChiIP-validated anti-CRY1 or anti-CRY2 antibody.
o Normal IgG (negative control).

o Protein A/G magnetic beads.

o ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI pH
8.0, 167 mM NacCl.

Washing Buffers:

o Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH 8.0,
150 mM NacCl.

o High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH 8.0,
500 mM NacCl.

o LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM
Tris-HCI pH 8.0.

o TE Buffer: 10 mM Tris-HCI pH 8.0, 1 mM EDTA.
Elution and Reverse Crosslinking:

Elution Buffer: 1% SDS, 0.1 M NaHCOs3.

[¢]

5 M NacCl.

[¢]

[e]

RNase A.
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o Proteinase K.

o DNA Purification: PCR purification Kit.
Procedure:

e Crosslinking:

[¢]

Harvest cells and resuspend in fresh media.

[¢]

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room
temperature with gentle rotation.

o

Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate
for 5 minutes at room temperature.

Wash cells twice with ice-cold PBS.

[e]

e Cell Lysis and Chromatin Preparation:

(¢]

Resuspend the cell pellet in Lysis Buffer 1 and incubate on ice for 10 minutes.

o Centrifuge and resuspend the nuclear pellet in Lysis Buffer 2. Incubate on ice for 10
minutes.

o Centrifuge and resuspend the nuclear pellet in Lysis Buffer 3.

o Sonicate the chromatin to obtain fragments of 200-600 bp. Optimization of sonication
conditions is critical. Check fragmentation efficiency on an agarose gel.[9][15]

e Immunoprecipitation:

[e]

Centrifuge the sonicated chromatin to pellet debris.

o

Take an aliquot of the supernatant as the "input” control.

[¢]

Dilute the remaining chromatin with ChIP Dilution Buffer.

o

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
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o Add the primary antibody (anti-CRY1, anti-CRY2, or IgG) to the pre-cleared chromatin and
incubate overnight at 4°C with rotation.

o Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the
antibody-protein-DNA complexes.

Washing:

o Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash
Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

Elution and Reverse Crosslinking:

[e]

Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30
minutes with shaking.

[e]

Add 5 M NacCl to the eluate and the input sample and incubate at 65°C for at least 4 hours
(or overnight) to reverse the crosslinks.

Treat with RNase A for 30 minutes at 37°C.

[e]

o

Treat with Proteinase K for 2 hours at 45°C.

DNA Purification:

o Purify the DNA using a PCR purification Kit.

o Elute the DNA in nuclease-free water.

Library Preparation and Sequencing:

o Quantify the purified DNA.

o Prepare sequencing libraries according to the manufacturer's instructions.
o Perform high-throughput sequencing.

Data Analysis:
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[e]

Align sequenced reads to the reference genome.

o

Perform peak calling to identify regions of enrichment.

[¢]

Annotate peaks to nearby genes.

[¢]

Perform motif analysis to identify consensus binding sequences.

[e]

Integrate with transcriptomic data to identify functionally relevant target genes.[16][17][18]

Optimization for Low-Abundance Proteins like
Cryptochromes:

o Starting Material: Use a higher number of cells (e.g., >10 million) to increase the yield of the
target protein-DNA complexes.[7][9]

e Crosslinking: Double crosslinking with a protein-protein crosslinker like disuccinimidyl
glutarate (DSG) before formaldehyde crosslinking can improve the capture of indirect DNA-
protein interactions.[6]

o Antibody Selection: Use a ChlP-validated antibody with high specificity and affinity. Test
multiple antibodies if available.

e Washing Conditions: Optimize the stringency of the wash buffers to reduce background while
retaining specific binding.

e Low-Input Protocols: Consider using specialized low-input ChlP-seq protocols like
ChIiPmentation, which combines ChIP with Tn5 transposase-mediated library preparation, for
samples with limited cell numbers.[7][19]

Conclusion

The provided application notes and protocols offer a comprehensive resource for researchers
aiming to identify the direct genomic targets of cryptochromes. By carefully following the
optimized ChIP-seq protocol and utilizing the provided data as a reference, scientists can gain
valuable insights into the transcriptional regulatory networks governed by these crucial
circadian clock proteins. This knowledge will be instrumental in advancing our understanding of
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cryptochrome function in various biological processes and its implications for human health
and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Transcriptional Architecture and Chromatin Landscape of the Core Circadian Clock in
Mammals - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a
Spinning World - PMC [pmc.ncbi.nlm.nih.gov]

e 5. pnas.org [pnas.org]

e 6. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 7. Profiling chromatin regulatory landscape: insights into the development of ChIP-seq and
ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

e 8. academic.oup.com [academic.oup.com]

¢ 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. Cryptochrome - Wikipedia [en.wikipedia.org]
e 11. researchgate.net [researchgate.net]

e 12. Cryptochromes interact directly with PIFs to control plant growth in limiting blue light -
PMC [pmc.ncbi.nim.nih.gov]

o 13. Blue Light-Dependent Interaction between Cryptochrome2 and CIB1 Regulates
Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nim.nih.gov]

e 14. The circadian clock protein Cryptochrome 1 is a direct target and feedback regulator of
the Hippo pathway - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1237616?utm_src=pdf-body
https://www.benchchem.com/product/b1237616?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/ChIP-seq-analysis-of-the-core-circadian-transcriptional-regulators-in-mouse-liver-A_fig1_230769317
https://www.researchgate.net/figure/CRY1-transcriptome-and-cistrome-analyses-identify-direct-regulation-of-DNA-repair-by_fig5_348517967
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8145066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8145066/
https://www.pnas.org/doi/10.1073/pnas.1704955114
https://pubmed.ncbi.nlm.nih.gov/30620009/
https://pubmed.ncbi.nlm.nih.gov/30620009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546943/
https://academic.oup.com/bfg/article/17/2/89/4566105
https://pmc.ncbi.nlm.nih.gov/articles/PMC3541830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3541830/
https://en.wikipedia.org/wiki/Cryptochrome
https://www.researchgate.net/publication/338777774_Genome-Wide_Analysis_of_the_Cryptochrome_Gene_Family_in_Plants
https://pmc.ncbi.nlm.nih.gov/articles/PMC4721562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4721562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10428131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10428131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 15. epicypher.com [epicypher.com]
e 16. Basics of ChiP-seq data analysis [bioconductor.org]

e 17. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD
Genomics [cd-genomics.com]

e 18. Target analysis by integration of transcriptome and ChlP-seq data with BETA - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. epigenie.com [epigenie.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Chromatin
Immunoprecipitation (ChlP) of Cryptochrome Target Genes]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1237616#chromatin-
immunoprecipitation-chip-for-cryptochrome-target-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.epicypher.com/resources/blog/chromatin-mapping-basics-chip-seq/
https://www.bioconductor.org/help/course-materials/2016/CSAMA/lab-5-chipseq/Epigenetics.html
https://www.cd-genomics.com/how-to-analyze-chip-seq-data.html
https://www.cd-genomics.com/how-to-analyze-chip-seq-data.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135175/
https://epigenie.com/chipmentation-the-next-fast-and-low-input-chip-seq-sensation/
https://www.benchchem.com/product/b1237616#chromatin-immunoprecipitation-chip-for-cryptochrome-target-genes
https://www.benchchem.com/product/b1237616#chromatin-immunoprecipitation-chip-for-cryptochrome-target-genes
https://www.benchchem.com/product/b1237616#chromatin-immunoprecipitation-chip-for-cryptochrome-target-genes
https://www.benchchem.com/product/b1237616#chromatin-immunoprecipitation-chip-for-cryptochrome-target-genes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1237616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

